3-Chloro-4-sulfamoylbenzoic acid
Overview
Description
3-Chloro-4-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H6ClNO4S . It is known for its role as a major metabolite of tripamide, a new antihypertensive agent . This compound is also used as an impurity in clopamide tablets and has been quantitated by chromatographic-densitometric methods .
Biochemical Analysis
Biochemical Properties
It is known that it is a major metabolite of tripamide , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in blood pressure regulation.
Cellular Effects
As a metabolite of tripamide, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a metabolite of tripamide, it may be involved in the metabolic pathways related to blood pressure regulation .
Preparation Methods
The synthesis of 3-Chloro-4-sulfamoylbenzoic acid involves several steps. One common method includes the reaction of 4-chlorobenzoic acid with sulfamic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-Chloro-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-4-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: As a metabolite of tripamide, it is relevant in the study of antihypertensive agents.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Chloro-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets. As a metabolite of tripamide, it is involved in the antihypertensive effects of the parent compound. The exact pathways and molecular targets are still under investigation, but it is known to affect blood pressure regulation .
Comparison with Similar Compounds
3-Chloro-4-sulfamoylbenzoic acid can be compared with other similar compounds such as:
4-Chloro-3-sulfamoylbenzoic acid: A closely related compound with similar chemical properties.
4-Sulfamoylbenzoic acid: Another sulfonamide derivative used in various applications.
The uniqueness of this compound lies in its specific structure and its role as a metabolite of tripamide, which gives it distinct biological and chemical properties .
Properties
IUPAC Name |
3-chloro-4-sulfamoylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOISTTGQLIPIHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281944 | |
Record name | 4-(Aminosulfonyl)-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34263-53-1 | |
Record name | 4-(Aminosulfonyl)-3-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34263-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminosulfonyl)-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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